molecular formula C17H21N B1437193 2-Hexyl-6-phenylpyridine CAS No. 499158-97-3

2-Hexyl-6-phenylpyridine

Cat. No. B1437193
CAS RN: 499158-97-3
M. Wt: 239.35 g/mol
InChI Key: CIPJZUAHRIZGJN-UHFFFAOYSA-N
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Description

2-Hexyl-6-phenylpyridine is a chemical compound with the molecular formula C17H21N . It appears as a light yellow to yellow to orange clear liquid .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . . The refractive index of this compound is 1.56 .

Scientific Research Applications

Corrosion Inhibition

2-Hexyl-6-phenylpyridine derivatives show significant potential as corrosion inhibitors for mild steel in acidic media. The derivatives, including variations like 6-(2,4-dihydroxyphenyl)-4-phenyl-2-(phenylamino)nicotinonitrile, have demonstrated inhibitive effects through electrochemical, surface, and theoretical studies. Their corrosion protection capabilities increase with concentration, achieving high efficiency at specific molar concentrations. The mechanism involves the adsorption of these molecules at the metal/electrolyte interface, following the Langmuir adsorption isotherm, which highlights their potential in industrial applications to protect against acid corrosion (Verma et al., 2018).

Electrochromic Materials

This compound derivatives have been investigated for their use in electrochromic devices. These derivatives, when introduced into the backbone of conducting polymers, affect the electrochromic properties, demonstrating reversible oxidation and reduction with significant color changes. This property is particularly interesting for applications in smart windows, displays, and other devices where visual change is a key feature. The study on these materials provides insights into the impact of structural variations on electrochromic performance, offering pathways to optimize materials for specific electrochromic applications (Chang et al., 2014).

Antiproliferative Activities

The antiproliferative activity of Zinc(II) terpyridine complexes, with substituents including phenyl groups similar to this compound, has been explored. These complexes exhibit significant antiproliferative activity against various human carcinoma cell lines, highlighting their potential in anticancer research. The interaction with DNA and the consequent impact on tumor cell replication and transcription suggest a promising avenue for the development of new anticancer agents. Such studies underscore the importance of structural variations on biological activity, providing a foundation for future drug development (Li et al., 2019).

Fluorescent Chemosensors

This compound and its derivatives have been used in the development of novel fluorescent chemosensors. These chemosensors exhibit significant fluorescence intensity changes upon interaction with specific metal ions like Cr3+, enabling their use in detecting and quantifying metal ions in various environments. This property is particularly useful in environmental monitoring, bioimaging, and other applications where sensitive and selective detection of metal ions is critical (Chalmardi et al., 2017).

Safety and Hazards

2-Hexyl-6-phenylpyridine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .

properties

IUPAC Name

2-hexyl-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-2-3-4-8-12-16-13-9-14-17(18-16)15-10-6-5-7-11-15/h5-7,9-11,13-14H,2-4,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPJZUAHRIZGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659814
Record name 2-Hexyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499158-97-3
Record name 2-Hexyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexyl-6-phenylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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